N-[5-(Ethylsulfanyl)-1,3,4-thiadiazol-2-YL]-4-isopropylbenzamide N-[5-(Ethylsulfanyl)-1,3,4-thiadiazol-2-YL]-4-isopropylbenzamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC19988208
InChI: InChI=1S/C14H17N3OS2/c1-4-19-14-17-16-13(20-14)15-12(18)11-7-5-10(6-8-11)9(2)3/h5-9H,4H2,1-3H3,(H,15,16,18)
SMILES:
Molecular Formula: C14H17N3OS2
Molecular Weight: 307.4 g/mol

N-[5-(Ethylsulfanyl)-1,3,4-thiadiazol-2-YL]-4-isopropylbenzamide

CAS No.:

Cat. No.: VC19988208

Molecular Formula: C14H17N3OS2

Molecular Weight: 307.4 g/mol

* For research use only. Not for human or veterinary use.

N-[5-(Ethylsulfanyl)-1,3,4-thiadiazol-2-YL]-4-isopropylbenzamide -

Specification

Molecular Formula C14H17N3OS2
Molecular Weight 307.4 g/mol
IUPAC Name N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)-4-propan-2-ylbenzamide
Standard InChI InChI=1S/C14H17N3OS2/c1-4-19-14-17-16-13(20-14)15-12(18)11-7-5-10(6-8-11)9(2)3/h5-9H,4H2,1-3H3,(H,15,16,18)
Standard InChI Key RNTDETMXLXDGIV-UHFFFAOYSA-N
Canonical SMILES CCSC1=NN=C(S1)NC(=O)C2=CC=C(C=C2)C(C)C

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a 1,3,4-thiadiazole core substituted at the 5-position with an ethylsulfanyl group (-S-C₂H₅) and at the 2-position with a benzamide moiety bearing an isopropyl substituent . The canonical SMILES representation (CCSC1=NN=C(S1)NC(=O)C2=CC=C(C=C2)C(C)C) highlights the connectivity of these functional groups, while the InChIKey (RNTDETMXLXDGIV-UHFFFAOYSA-N) provides a unique identifier for computational studies .

Physicochemical Characteristics

Key properties include:

  • XLogP3-AA: 3.9 (indicating moderate lipophilicity) .

  • Hydrogen Bond Donor/Acceptor Count: 1 and 5, respectively .

  • Topological Polar Surface Area (TPSA): 108 Ų, suggesting moderate permeability .

Table 1: Comparative Physicochemical Data of Related Thiadiazole Derivatives

CompoundMolecular Weight (g/mol)XLogP3-AATPSA (Ų)
N-[5-(Ethylsulfanyl)-1,3,4-thiadiazol-2-YL]-4-isopropylbenzamide307.43.9108
5-Isopropyl-1,3,4-thiadiazol-2-amine 157.21.272
N-(2,4-diphenyl-1,3-thiazol-5-yl)benzamide 356.44.595

The higher TPSA of the target compound compared to simpler thiadiazoles underscores its potential for targeted interactions with polar biological targets .

Synthesis and Structural Optimization

Synthetic Routes

Synthesis typically involves coupling 5-(ethylsulfanyl)-1,3,4-thiadiazol-2-amine with 4-isopropylbenzoyl chloride under basic conditions. Alternative methods utilize nucleophilic substitution reactions between thiadiazole intermediates and activated benzamide derivatives.

Table 2: Representative Synthesis Conditions and Yields

Starting MaterialsReagents/ConditionsYield (%)
5-(Ethylsulfanyl)-1,3,4-thiadiazol-2-amine + 4-isopropylbenzoyl chlorideDCM, triethylamine, 0°C → RT65–70
Thiadiazole bromide + 4-isopropylbenzamidePd catalysis, DMF, 80°C55–60

The choice of solvent (e.g., DCM vs. DMF) and base (e.g., triethylamine) significantly impacts reaction efficiency.

Stability and Reactivity

The compound exhibits sensitivity to hydrolysis under acidic (pH < 4) or basic (pH > 10) conditions due to the labile amide bond. The thiadiazole ring’s electron-deficient nature facilitates electrophilic substitutions, enabling further derivatization at the 2-position .

Biological Activity and Mechanistic Insights

Enzyme Modulation

The compound inhibits 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), a key enzyme in glucocorticoid metabolism, with an IC₅₀ of 0.8 µM . This activity positions it as a candidate for metabolic syndrome therapy, though in vivo validation is pending .

Table 3: Select Biological Targets and Affinities

TargetAssay TypeIC₅₀/EC₅₀Proposed Mechanism
11β-HSD1Enzymatic0.8 µMCompetitive inhibition
DNA gyrase (bacterial)MIC8 µg/mLTopoisomerase interference

Therapeutic Applications and Challenges

Metabolic Disorders

By attenuating glucocorticoid activation via 11β-HSD1 inhibition, the compound could ameliorate insulin resistance and obesity in metabolic syndrome . Preclinical models show reduced hepatic glucose output, but toxicity profiles remain uncharacterized .

Future Directions

Structural Modifications

  • Solubility Enhancement: Introducing polar groups (e.g., -OH, -COOH) at the benzamide para-position.

  • Targeted Delivery: Liposomal encapsulation to improve pharmacokinetics.

Mechanistic Studies

  • Crystallography: Resolving the 11β-HSD1–inhibitor complex to guide rational design .

  • In Vivo Efficacy: Testing in rodent models of diabetes and bacterial sepsis .

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